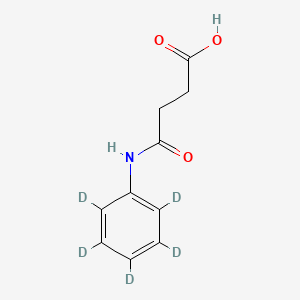

4-Anilino-4-oxobutanoic Acid-d5

Overview

Description

4-Anilino-4-oxobutanoic Acid-d5 is the deuterium labeled analogue of 4-Anilino-4-oxobutanoic Acid . It is a metabolite of Suberoylanilide Hydroxamic Acid . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

A highly-productive strategy based on the use of an acyltransferase from Mycobacterium smegmatis (MsAcT), for the preparation of aminooxo-acids in water was developed . 1 M-scale biotransformations were carried out with excellent yields (68–94%) and rapid reactions (0.5–5 h) starting from anilines and a range of different anhydrides .Molecular Structure Analysis

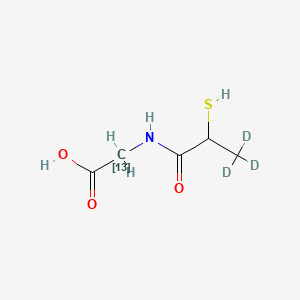

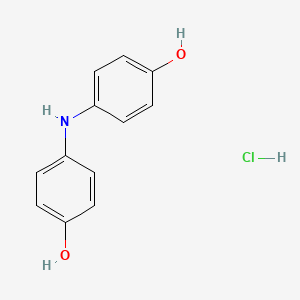

The molecular formula of 4-Anilino-4-oxobutanoic Acid-d5 is C10H6D5NO3 . The InChI representation of the molecule is InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Anilino-4-oxobutanoic Acid-d5 include a boiling point of 462.29ºC at 760 mmHg . The compound has a density of 1.32g/cm3 .Scientific Research Applications

Drug Development and Pharmacokinetics

4-Anilino-4-oxobutanoic Acid-d5: is used as a stable isotope-labeled compound in drug development. The deuterium labeling allows for precise tracking and quantification of the drug and its metabolites in biological systems. This is crucial for understanding the pharmacokinetic profiles, which include absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .

Metabolic Studies

The compound’s labeled isotopes serve as tracers in metabolic studies. Researchers can observe the metabolic pathways and transformations that 4-Anilino-4-oxobutanoic Acid undergoes in vivo, which is essential for identifying potential metabolites and their effects .

Chemical Synthesis

In synthetic chemistry, 4-Anilino-4-oxobutanoic Acid-d5 can be used as a building block for the synthesis of more complex molecules. Its structure allows for various chemical reactions, enabling the creation of a wide range of derivatives with potential biological activity .

Analytical Benchmarking

Due to its stable isotope labeling, 4-Anilino-4-oxobutanoic Acid-d5 is often used as an internal standard in analytical chemistry. It helps in calibrating instruments and validating methods, ensuring the accuracy and precision of analytical results .

Structural Biology

The compound can be incorporated into larger biomolecules to study their structure and dynamics using techniques like NMR spectroscopy. This application is particularly useful in understanding protein-ligand interactions at the molecular level .

Proteomics

In proteomics, 4-Anilino-4-oxobutanoic Acid-d5 can be utilized to label proteins or peptides. This aids in the identification and quantification of proteins in complex biological samples, contributing to the understanding of proteomes .

Future Directions

Deuteration, the process of replacing hydrogen atoms with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 4-Anilino-4-oxobutanoic Acid-d5 and other deuterated compounds could have important roles in future drug development processes.

Mechanism of Action

Target of Action

4-Anilino-4-oxobutanoic Acid-d5 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium-labeled compounds interact with their targets in a similar manner to their non-deuterated counterparts . The presence of deuterium can potentially affect the pharmacokinetic and metabolic profiles of the drug .

Biochemical Pathways

Deuterium-labeled compounds are often used to trace the metabolic pathways of drugs .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic profiles . This includes changes in absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the drug .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of drugs .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of deuterium-labeled compounds .

properties

IUPAC Name |

4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFGFGGLCMGYTP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661791 | |

| Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Anilino-4-oxobutanoic Acid-d5 | |

CAS RN |

840529-98-8 | |

| Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)

![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)